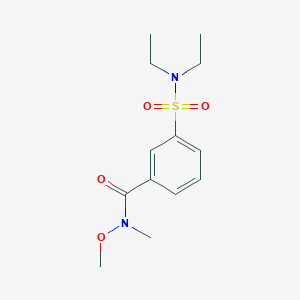
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide
Vue d'ensemble
Description
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core substituted with a diethylaminosulfonyl group and methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Diethylaminosulfonyl Group: The diethylaminosulfonyl group can be introduced via a sulfonylation reaction using diethylamine and a sulfonyl chloride derivative.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal biochemical pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(N,N-Dimethylaminosulfonyl)-N-methoxy-N-methylbenzamide
- 3-(N,N-Diethylaminosulfonyl)-N-ethoxy-N-methylbenzamide
- 3-(N,N-Diethylaminosulfonyl)-N-methoxy-N-ethylbenzamide
Uniqueness
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the diethylaminosulfonyl moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C13H20N2O4S/c1-5-15(6-2)20(17,18)12-9-7-8-11(10-12)13(16)14(3)19-4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
FFEOPRIILJCBKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

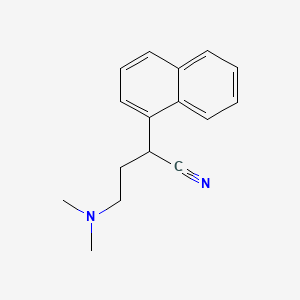

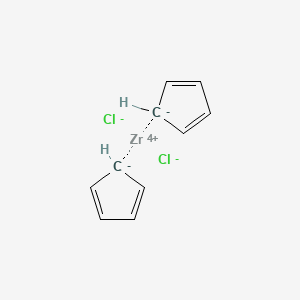
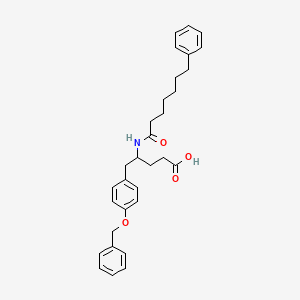
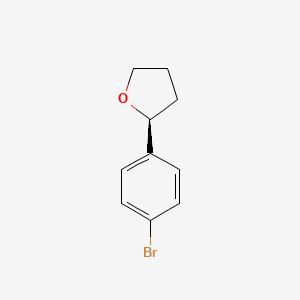
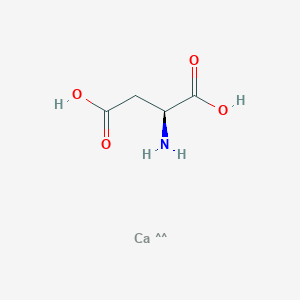
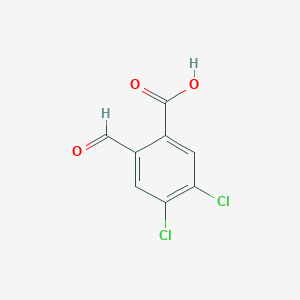
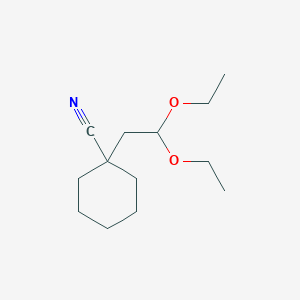
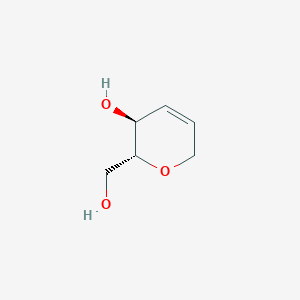
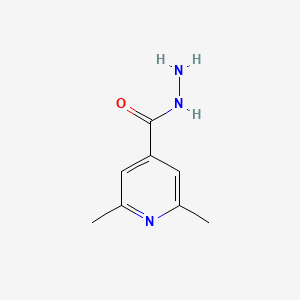


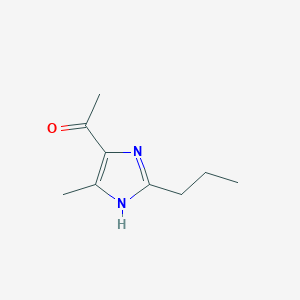
![4-Chloro-6-{[2-(3-fluoro-2-pyridinyl)-1H-imidazol-1-yl]methyl}-5-propylpyrimidine](/img/structure/B8707936.png)
